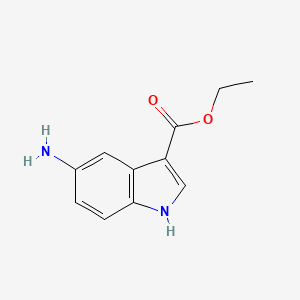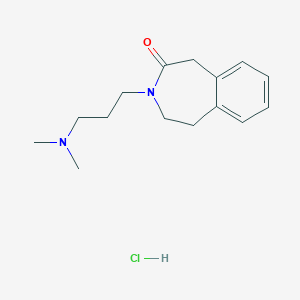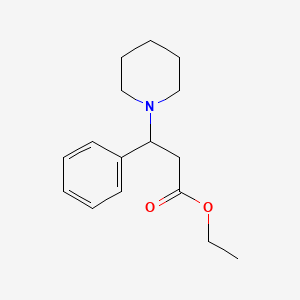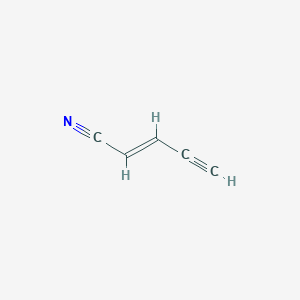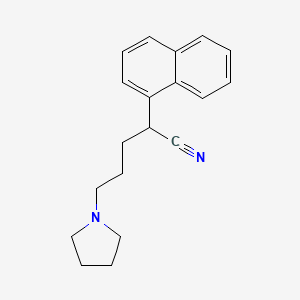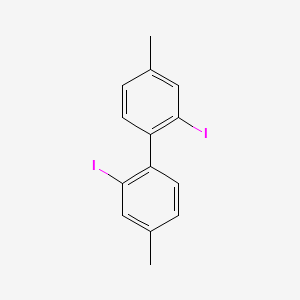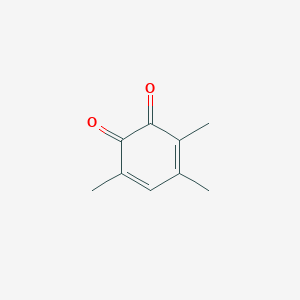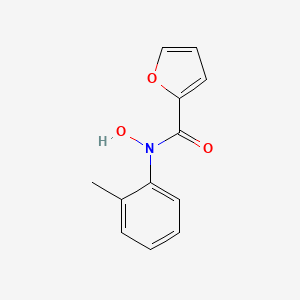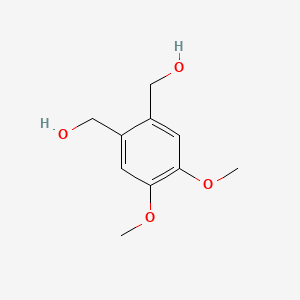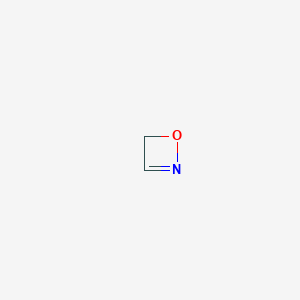
4H-1,2-Oxazete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2-Oxazete is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound is known for its high reactivity and serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing scaffolds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazete can be synthesized through various methods. One common approach involves the reaction of 3-tert-butyl-1-chloro-4,4-dimethylpenta-1,2-diene with dinitrogen tetroxide (N₂O₄) to yield crystalline oxazete derivatives . Another method includes the addition of m-chloroperbenzoic acid to oxime in dichloromethane (CH₂Cl₂) at 0°C, resulting in the formation of this compound after 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s high reactivity and potential instability.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,2-Oxazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitronate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and nitrous anhydride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Nitronate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazete derivatives
Applications De Recherche Scientifique
4H-1,2-Oxazete has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing pharmaceuticals with specific biological targets.
Industry: It is used in the synthesis of materials with specialized properties
Mécanisme D'action
The mechanism of action of 4H-1,2-oxazete involves its high reactivity as a 1,3-dipole, making it a valuable intermediate in cycloaddition reactions. The formation of this compound proceeds through a one-step mechanism, while its retro-32CA reaction leads to the formation of di-tert-butyl ketone and nitrile oxide derivatives .
Comparaison Avec Des Composés Similaires
4H-1,2-Oxazole: Another four-membered heterocyclic compound with similar reactivity.
1,2-Oxazetidine: A related compound with a different ring structure.
Uniqueness: 4H-1,2-Oxazete is unique due to its specific ring structure and high reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Propriétés
Numéro CAS |
20656-10-4 |
|---|---|
Formule moléculaire |
C2H3NO |
Poids moléculaire |
57.05 g/mol |
Nom IUPAC |
4H-oxazete |
InChI |
InChI=1S/C2H3NO/c1-2-4-3-1/h1H,2H2 |
Clé InChI |
SIVKUKATDHXXGH-UHFFFAOYSA-N |
SMILES canonique |
C1C=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
